molecular formula C15H9ClF3N3O6 B2615021 N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide CAS No. 338413-17-5

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide

Cat. No. B2615021
CAS RN: 338413-17-5
M. Wt: 419.7
InChI Key: YWPLWRIDBARTQR-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide” is a chemical compound with a molecular formula of C15H9ClF3N3O6 . It is also known as Fluazinam, a foliar fungicide with contact and protectant activity . The product is rainfast within six hours of application and has residual activity lasting at least a week .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), two nitro groups (-NO2), and a chloro group (-Cl) attached to the phenyl rings . The molecular weight of the compound is 465.1 .


Physical And Chemical Properties Analysis

Fluazinam appears as light yellow crystals . It has a density of 0.366 at 25 °C, a melting point of 115-117 °C, and a vapor pressure of 1.5 mPa at 25 °C . Its solubility in water is 1.7 mg/l at pH 6.8 and 25 °C . The partition coefficient (logP) is 3.56, indicating its relative solubility in octanol and water .

Scientific Research Applications

Crystal and Molecular Structures Analysis N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide and its derivatives have been studied for their crystal and molecular structures. One study discusses the crystal and molecular structures of closely related compounds, emphasizing the importance of non-covalent interactions such as hydrogen bonds and π···π interactions in the crystal packing of these compounds (Chi et al., 2018).

Pharmacological Activities Related compounds have been explored for potential pharmacological activities. For example, synthesized derivatives of phenoxy acetamide, similar in structure, have been investigated for their anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Potential Pesticidal Properties The pesticidal properties of derivatives have been explored, particularly in studies focusing on powder diffraction data of potential pesticides related to N-alkyl (aryl)-2,4-dichlorophenoxyacetamide (Olszewska et al., 2008).

Herbicidal Activity Research has been conducted on novel derivatives of phenoxyacetamide, including those with potential herbicidal activities against various weeds, demonstrating the compound's relevance in agricultural sciences (Wu et al., 2011).

Molecular Synthesis and Characterization Efforts have been made to synthesize and characterize molecules structurally similar to N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide, with detailed analysis of the synthesis processes and structural confirmation through various spectroscopic methods (Zhou & Shu, 2002).

Mechanism of Action

Target of Action

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide, also known as Fluazinam, is a foliar fungicide with contact and protectant activity . The primary targets of this compound are fungi, specifically Phytophthora infestans, which is a causative agent of late blight in crops like potatoes .

Mode of Action

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide acts by inhibiting the germination of spores and the development of infection structures . It has a multi-site mode of action, resulting in effects at several stages of the disease cycle, making the development of resistance unlikely .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of the fungi. It suppresses secondary infection in the field through inhibition of sporulation . This results in a significant decrease in diseased plants when compared with untreated plants .

Pharmacokinetics

The pharmacokinetic properties of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide are such that it is rainfast within six hours of application and has residual activity lasting at least a week . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide’s action include the inhibition of sporulation, which suppresses secondary infection . In field trials on potatoes, it gave better control of late blight on foliage and tubers, at lower application rates, than standard treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide. For instance, the product is rainfast within six hours of application , suggesting that rainfall shortly after application could reduce its effectiveness. Furthermore, the compound has been found to be more consistently effective in soil treatment than in treating seed tubers , indicating that the method of application and the environment in which it is applied can impact its efficacy.

properties

IUPAC Name

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O6/c1-7(23)20-9-2-3-13(10(16)6-9)28-14-11(21(24)25)4-8(15(17,18)19)5-12(14)22(26)27/h2-6H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWRIDBARTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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